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Introduction

Dibutyl disulfide (CAS 629-45-8) is a volatile organosulfur compound that plays a significant
role as a flavoring agent in the food industry and as a fragrance component in various
consumer products.[1] Its characteristic sulfurous, alliaceous (onion/garlic-like), and slightly
green aroma profile makes it a valuable ingredient for creating savory and vegetable-like notes.
[2] This document provides detailed application notes, experimental protocols, and relevant
data for the use of dibutyl disulfide in research and development.

Regulatory Status

Dibutyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) and is
considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring
substance.[3][4][5][6]

FEMA Number: 4577[3][4][6]

Sensory Properties and Applications

Dibutyl disulfide is characterized by a potent and diffusive sulfurous odor. Its flavor profile is
described as green, vegetative, and alliaceous, reminiscent of onion and garlic.[2] Due to its
high odor strength, it is typically used at very low concentrations.
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In the Food Industry

Dibutyl disulfide is primarily used in savory flavor formulations to impart or enhance onion,
garlic, and cooked meat notes. Its natural occurrence in cooked beef, cabbage, and some
mushrooms underscores its importance in creating authentic savory profiles.[2] It is particularly
effective in processed foods such as soups, sauces, gravies, and snack seasonings. The
typical usage levels for the related compound, dibutyl sulfide, in various food categories are
presented in Table 1. While specific data for dibutyl disulfide is limited, these values provide a

useful starting point for formulation.

In the Fragrance Industry

In fragrances, dibutyl disulfide can be used to introduce unique green and savory nuances. It
can add complexity to certain floral and herbal compositions, providing a natural and vegetative
character.[2]

Quantitative Data

A summary of the key quantitative data for dibutyl disulfide and the related dibutyl sulfide is
provided in Table 1 and Table 2 for easy comparison and reference.

Table 1: Physicochemical and Regulatory Information for Dibutyl Disulfide
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Property Value Reference(s)
Chemical Name Dibutyl disulfide [6]
CAS Number 629-45-8 [6]
Molecular Formula CsH1sS2 [6]
Molecular Weight 178.36 g/mol
Appearance Colorless to pale yellow liquid [7]
Boiling Point 229-233 °C
Density 0.938 g/mL at 25 °C
Flash Point 93 °C (199.4 °F)
Solubility Insoluble in water, soluble in 7]
alcohol
FEMA Number 4577 [3]4](6]
Table 2: Sensory Threshold and Typical Use Levels
Parameter Value Reference(s)

Odor Recognition Threshold
(for Dibutyl Sulfide)

0.88 ppb (in water)

[8]

Typical Use Level in Soft

Confection and Bakery

0.6 ppm (for Dibutyl Sulfide)

[2]

Typical Use Level in Desserts,

Beverages, and Frozen Dairy

0.4 ppm (for Dibutyl Sulfide)

[2]

Experimental Protocols
Synthesis of Dibutyl Disulfide (Laboratory Scale)

This protocol describes a common method for the synthesis of symmetrical disulfides from the
corresponding alkyl halide.
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Materials:

1-Bromobutane

Sodium sulfide nonahydrate (NazS-9Hz0)

Elemental sulfur (S)

Ethanol

Deionized water

Diethyl ether

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser and magnetic stirrer

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium Disulfide Solution: In the round-bottom flask, dissolve sodium sulfide
nonahydrate in a mixture of ethanol and water.

Add elemental sulfur to the solution and heat the mixture to reflux with vigorous stirring until
the sulfur is completely dissolved, forming a clear, reddish-brown solution of sodium
disulfide.

Reaction with 1-Bromobutane: Cool the sodium disulfide solution slightly and add 1-
bromobutane dropwise from the dropping funnel while maintaining a gentle reflux.

After the addition is complete, continue to heat the reaction mixture under reflux with stirring
for 2-3 hours.
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e Work-up and Purification:
o Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
o Extract the aqueous layer three times with diethyl ether.
o Combine the organic extracts and wash them sequentially with deionized water and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solution using a rotary evaporator to obtain crude dibutyl disulfide.

 Purification (Optional): The crude product can be further purified by vacuum distillation.
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Caption: Workflow for the laboratory synthesis of dibutyl disulfide.
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Quality Control: Analysis by Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol is adapted for the analysis of dibutyl disulfide in a flavor concentrate.

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 pm film thickness) or equivalent

Injector: Split/Splitless

Carrier Gas: Helium

GC-MS Parameters:

Parameter Value

Inlet Temperature 250 °C

Injection Volume 1puL

Split Ratio 50:1

Carrier Gas Flow Rate 1.0 mL/min (constant flow)

Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min

Oven Temperature Program to 150 °CRamp 2: 20 °C/min to 280 °C, hold for
5 min

MS Transfer Line Temp. 280 °C

lon Source Temperature 230 °C

lonization Mode Electron lonization (El) at 70 eV

Mass Scan Range m/z 40-400

Sample Preparation:
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» Prepare a 1% solution of the dibutyl disulfide flavor concentrate in a suitable solvent (e.qg.,
ethanol or dichloromethane).

e Vortex the solution to ensure homogeneity.
e Inject 1 pL of the solution into the GC-MS system.
Data Analysis:

« ldentify the dibutyl disulfide peak based on its retention time and mass spectrum. The
mass spectrum should show a characteristic molecular ion peak (m/z 178) and
fragmentation pattern.

o Quantify the purity of the sample by comparing the peak area of dibutyl disulfide to the total
peak area of all components in the chromatogram.

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of dibutyl disulfide.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples,
for example, a food product with and without added dibutyl disulfide.

Materials:

Two sample variations (A: control, B: with added dibutyl disulfide)

Identical, odor-free sample containers

Random three-digit codes

Water and unsalted crackers for palate cleansing
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e Sensory panel of at least 20-30 trained or consumer panelists
 Isolated, well-ventilated sensory booths
Procedure:

o Sample Preparation: Prepare the control sample (A) and the test sample (B) with the desired
concentration of dibutyl disulfide. Ensure both samples are at the same temperature.

o Coding and Presentation: For each panelist, present three coded samples. Two samples will
be identical (e.g., A, A, B or B, B, A), and one will be different. The order of presentation
should be randomized for each panelist.

o Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They should
be asked to identify the sample that is different from the other two.

o Palate Cleansing: Panelists should rinse their mouths with water and eat a small piece of an
unsalted cracker between sample sets.

o Data Collection: Record the number of correct responses.

o Data Analysis: Determine if a statistically significant difference exists between the samples
using a binomial test or a chi-squared test with the appropriate statistical tables for triangle
tests.

Signaling Pathway of Olfactory Perception

The perception of volatile sulfur compounds like dibutyl disulfide is initiated by their
interaction with olfactory receptors (ORSs) located on the cilia of olfactory sensory neurons in
the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade. While the
specific receptor for dibutyl disulfide is not definitively identified, the general pathway for
odorant perception is well-established. Furthermore, studies on other sulfur compounds
suggest the involvement of metal ions, such as copper, in modulating the response of certain
olfactory receptors. For instance, the human olfactory receptor OR2T11 has been shown to be
involved in the perception of thiols, and its activation is dependent on the presence of copper
ions.[9][10]
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Caption: General signaling pathway for olfactory perception of odorants.
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Stability and Interactions

Dibutyl disulfide, like other disulfide compounds, can undergo chemical reactions in a food
matrix, particularly during processing and storage. It can interact with proteins through
sulfhydryl-disulfide interchange reactions, which may lead to a decrease in the perceived
aroma intensity and the formation of other volatile compounds, such as 1-butanethiol.[11] The
stability of dibutyl disulfide can be influenced by factors such as pH, temperature, and the
presence of other reactive components in the food system. Thermal degradation can also
occur, potentially leading to the formation of other sulfur-containing compounds.[12] Further
research is needed to fully elucidate the stability of dibutyl disulfide under various food
processing conditions.

Conclusion

Dibutyl disulfide is a potent and versatile flavoring and fragrance ingredient that, when used
judiciously, can significantly contribute to the development of complex and appealing savory
and green aroma profiles. A thorough understanding of its sensory properties, regulatory
status, and chemical behavior in different matrices is crucial for its effective application in
product development. The protocols provided herein offer a foundation for researchers and
scientists to explore the potential of this impactful aroma chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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